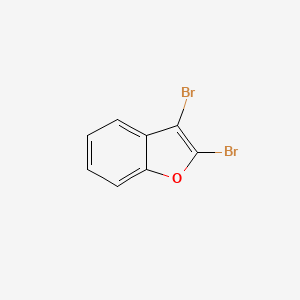
2,3-Dibromobenzofuran
Übersicht
Beschreibung
2,3-Dibromobenzofuran is an organic compound with the molecular formula C8H4Br2O. It belongs to the class of benzofurans, which are characterized by a fused benzene and furan ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dibromobenzofuran can be synthesized through several methods. One common approach involves the bromination of benzofuran. For instance, benzofuran can be treated with bromine in the presence of a catalyst such as iron(III) bromide to yield this compound . Another method involves the use of potassium acetate and bromine in acetic acid, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and distillation to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Negishi couplings.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less commonly reported, the compound’s bromine atoms can be replaced or modified under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes arylboronic acids and palladium catalysts under basic conditions.
Sonogashira Coupling: Involves terminal alkynes and palladium catalysts with copper co-catalysts.
Negishi Coupling: Employs organozinc reagents and palladium catalysts.
Major Products Formed: The major products formed from these reactions include various multi-substituted benzofuran derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2,3-Dibromobenzofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and functional materials.
Biology and Medicine: Substituted benzofurans, including derivatives of this compound, have shown potential as antitumor agents, protein tyrosine phosphatase-1B inhibitors, and antimycobacterial agents.
Wirkmechanismus
The mechanism of action of 2,3-dibromobenzofuran and its derivatives often involves interactions with specific molecular targets. For example, as protein tyrosine phosphatase-1B inhibitors, these compounds can modulate signaling pathways involved in cellular processes such as growth and differentiation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
2,3,5-Tribromobenzofuran: Another brominated benzofuran with similar reactivity but different substitution patterns.
2,3-Dichlorobenzofuran: A chlorinated analog with distinct chemical properties and reactivity.
Uniqueness: 2,3-Dibromobenzofuran is unique due to its specific substitution pattern, which allows for selective functionalization and diverse reactivity in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Eigenschaften
IUPAC Name |
2,3-dibromo-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYBOGFQEPDJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















